molecular formula C14H14O2S3 B13057161 4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

4-(m-Tolylthio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide

Cat. No.: B13057161
M. Wt: 310.5 g/mol
InChI Key: SGCMMBRKHSMMQL-UHFFFAOYSA-N
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Description

4-[(3-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]thiopyran core with a sulfanyl group attached to a 3-methylphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno[2,3-b]thiopyran Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a thienyl ketone and a thiol.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a 3-methylphenyl thiol.

    Oxidation to Form the Dione: The final step involves the oxidation of the intermediate compound to form the 1,1-dione structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the dione moiety, potentially converting it to a diol.

    Substitution: The aromatic ring and the sulfanyl group can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or alkyl halides (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Diols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 4-[(3-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is studied for its unique electronic properties and potential as a building block for more complex molecules.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities, including anti-inflammatory and antimicrobial properties.

Industry

In the industrial sector, the compound’s stability and reactivity make it a candidate for use in the synthesis of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-[(3-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group and the thieno[2,3-b]thiopyran core play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione
  • 4-[(2-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione

Uniqueness

4-[(3-methylphenyl)sulfanyl]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione is unique due to the position of the methyl group on the phenyl ring, which can influence its electronic properties and reactivity. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.

Properties

Molecular Formula

C14H14O2S3

Molecular Weight

310.5 g/mol

IUPAC Name

4-(3-methylphenyl)sulfanyl-3,4-dihydro-2H-thieno[2,3-b]thiopyran 1,1-dioxide

InChI

InChI=1S/C14H14O2S3/c1-10-3-2-4-11(9-10)18-13-5-7-17-14-12(13)6-8-19(14,15)16/h2-5,7,9,13H,6,8H2,1H3

InChI Key

SGCMMBRKHSMMQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)SC2C=CSC3=C2CCS3(=O)=O

Origin of Product

United States

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